

In Vitro Characterization of MK-4541: A Technical Guide

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Compound of Interest

Compound Name: MK-4541

Cat. No.: B609093

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Introduction

MK-4541 is a novel steroidal molecule identified as a potent and selective androgen receptor modulator (SARM) with a dual mechanism of action that also includes the inhibition of 5 α -reductase.[1] Developed by Merck, this compound has demonstrated a unique pharmacological profile, exhibiting anti-androgenic effects in prostate tissue while maintaining anabolic activity in muscle and bone.[1][2] In vitro studies have been pivotal in elucidating its mechanism, revealing its potential as a therapeutic agent for prostate cancer by actively inducing apoptosis in androgen receptor-positive (AR+) cancer cells.[3] This technical guide provides a comprehensive overview of the in vitro characterization of **MK-4541**, detailing the experimental protocols used to define its biochemical and cellular activities.

Biochemical and Cellular Activity of MK-4541

The in vitro activity of **MK-4541** has been assessed through a series of biochemical and cell-based assays. These studies have quantified its potency as both an androgen receptor antagonist and a 5 α -reductase inhibitor. Furthermore, its effects on cell proliferation and apoptosis have been characterized in various prostate cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro characterization of **MK-4541**.

Assay Type	Target	Cell Line/System	Key Parameter	Value	Reference
Androgen Receptor (AR) Activity					
AR Competition Binding	Human AR	CV-1 cells	Ki	1.2 ± 0.4 nM	Schmidt et al., 2014
AR Cotransfection (Antagonist Mode)	Human AR	CV-1 cells	IC50	1.3 ± 0.3 nM	Schmidt et al., 2014
AR Cotransfection (Agonist Mode)	Human AR	CV-1 cells	EC50	>1 µM	Schmidt et al., 2014
5α-Reductase Inhibition					
Enzyme Inhibition	Human 5α-reductase type 1	Microsomes	IC50	18 ± 3 nM	Schmidt et al., 2014
Enzyme Inhibition	Human 5α-reductase type 2	Microsomes	IC50	0.8 ± 0.1 nM	Schmidt et al., 2014
Cellular Proliferation and Apoptosis					
Cell Proliferation	-	22Rv1 (AR+ Prostate	IC50	0.2 ± 0.05 µM	Schmidt et al., 2014

Cancer)					
Cell Proliferation	-	LNCaP (AR+ Prostate Cancer)	IC50	0.3 ± 0.1 µM	Schmidt et al., 2014
Cell Proliferation	-	PC3 (AR- Prostate Cancer)	IC50	>10 µM	Schmidt et al., 2014
Cell Proliferation	-	DU145 (AR- Prostate Cancer)	IC50	>10 µM	Schmidt et al., 2014
Caspase-3 Activation	-	22Rv1 (AR+ Prostate Cancer)	Fold Induction	~4-fold at 1 µM	Schmidt et al., 2014
Caspase-3 Activation	-	LNCaP (AR+ Prostate Cancer)	Fold Induction	~3-fold at 1 µM	Schmidt et al., 2014

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize **MK-4541**.

Androgen Receptor (AR) Competition Binding Assay

This assay determines the binding affinity of **MK-4541** to the human androgen receptor.

- Cell Line: CV-1 (monkey kidney) cells.
- Protocol:
 - CV-1 cells are co-transfected with expression vectors for the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive promoter.
 - Transfected cells are incubated with a constant concentration of radiolabeled dihydrotestosterone ([³H]-DHT) and varying concentrations of **MK-4541**.

- Following incubation, the cells are harvested, and the amount of radiolabeled ligand bound to the receptor is measured by scintillation counting.
- The concentration of **MK-4541** that inhibits 50% of the specific binding of [³H]-DHT is determined and used to calculate the inhibitory constant (K_i).

AR Cotransfection Functional Assays (Agonist and Antagonist Modes)

These assays assess the functional activity of **MK-4541** as either an agonist or an antagonist of the androgen receptor.

- Cell Line: CV-1 cells.
- Protocol:
 - CV-1 cells are co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase).
 - Antagonist Mode: Cells are treated with a fixed concentration of DHT to stimulate AR activity, along with increasing concentrations of **MK-4541**.
 - Agonist Mode: Cells are treated with increasing concentrations of **MK-4541** alone.
 - After incubation, cells are lysed, and the reporter gene activity is measured.
 - In antagonist mode, the IC₅₀ value is the concentration of **MK-4541** that causes a 50% reduction in the DHT-induced reporter activity. In agonist mode, the EC₅₀ is the concentration that produces 50% of the maximal response.

5α-Reductase Enzyme Inhibition Assay

This biochemical assay evaluates the inhibitory effect of **MK-4541** on the activity of human 5α-reductase isoenzymes.

- Enzyme Source: Microsomes from cells engineered to express human 5α-reductase type 1 or type 2.

- Protocol:
 - The reaction mixture contains the enzyme source, NADPH as a cofactor, and the substrate, radiolabeled testosterone.
 - **MK-4541** at various concentrations is added to the reaction mixture.
 - The reaction is incubated at 37°C and then stopped.
 - The conversion of testosterone to dihydrotestosterone (DHT) is quantified using high-performance liquid chromatography (HPLC) with radiometric detection.
 - The IC50 value, the concentration of **MK-4541** that inhibits 50% of the enzyme activity, is determined.

Cell Proliferation Assay

This cell-based assay measures the effect of **MK-4541** on the growth of prostate cancer cells.

- Cell Lines: 22Rv1, LNCaP (AR+), PC3, and DU145 (AR-).
- Protocol:
 - Cells are seeded in multi-well plates and allowed to attach.
 - The cells are then treated with various concentrations of **MK-4541** or a vehicle control.
 - After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
 - The absorbance is read on a plate reader, and the IC50 value, the concentration of **MK-4541** that inhibits cell growth by 50%, is calculated.

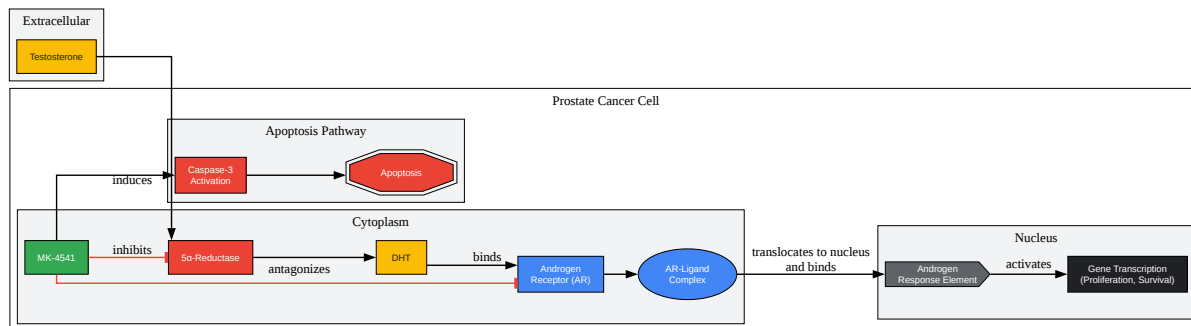
Caspase-3 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

- Cell Lines: 22Rv1 and LNCaP.
- Protocol:
 - Cells are treated with **MK-4541** or a vehicle control for a specified time.
 - Following treatment, the cells are lysed to release intracellular contents.
 - The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
 - Cleavage of the substrate by active caspase-3 releases a fluorescent molecule.
 - The fluorescence is measured using a fluorometer, and the fold increase in caspase-3 activity relative to the control is calculated.

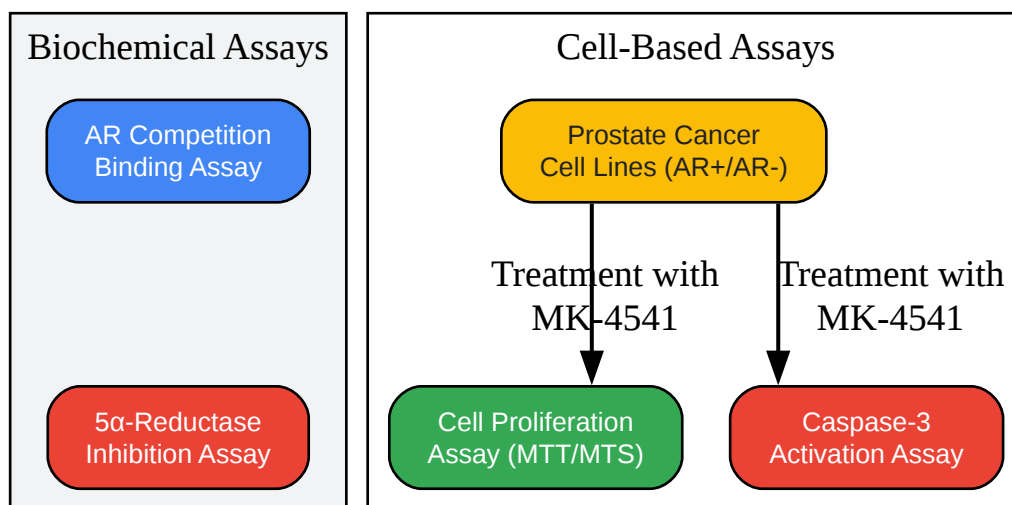
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by **MK-4541** and the general workflows of the in vitro assays.



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Caption: Signaling pathway of **MK-4541** in prostate cancer cells.



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Caption: General workflow for the in vitro characterization of **MK-4541**.

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References

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